(E)-2-(2-甲氧基苯基)-3-苯基丙烯酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

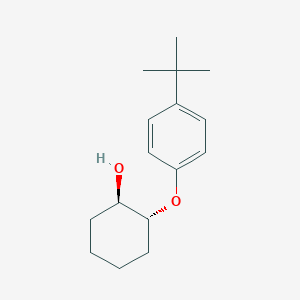

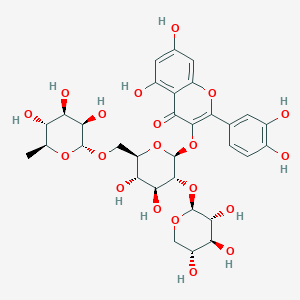

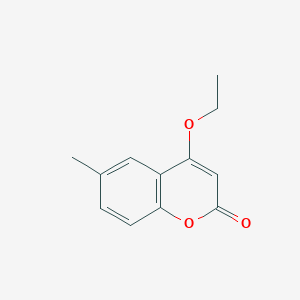

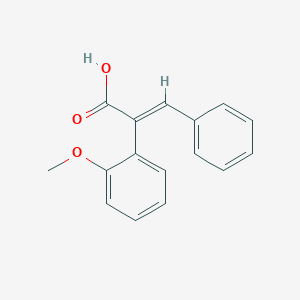

The compound (E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid is a chalcone derivative characterized by the presence of a methoxy group on the phenyl ring and a phenyl group attached to the acrylic acid moiety. Chalcones are known for their diverse biological activities and their structural role as intermediates in the synthesis of various aromatic compounds.

Synthesis Analysis

The synthesis of chalcone derivatives typically involves a Claisen-Schmidt condensation reaction between an aldehyde and a ketone. In the context of the provided papers, while the exact synthesis of (E)-2-(2-Methoxyphenyl)-3-phenylacrylic acid is not detailed, similar compounds have been synthesized through related methods. For instance, the synthesis and separation of E and Z isomers of a dimethoxyphenyl acrylic acid derivative were achieved by selective acidification of their sodium salts, controlling the pH of the solution .

Molecular Structure Analysis

The molecular structure of chalcone derivatives is crucial for their biological activity and physical properties. X-ray crystallography is a common technique used to determine the structure of these compounds. The E isomer of a related compound crystallizes in the P21/c space group, indicating a specific spatial arrangement of the atoms within the crystal lattice . The molecular structure is further stabilized by various intramolecular and intermolecular interactions, such as hydrogen bonding and π-π interactions .

Chemical Reactions Analysis

Chalcone derivatives can undergo various chemical reactions, including oxidation. For example, the one-electron oxidation of a methoxyphenyl propanoic acid derivative has been studied, revealing the formation of radical cations and the influence of structural effects and pH on the side-chain fragmentation reactivity . These reactions are important for understanding the stability and reactivity of chalcone compounds under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of chalcone derivatives are influenced by their molecular structure. The presence of methoxy groups can lead to additional stabilization through intermolecular interactions, as observed in the crystal structure of a related compound . The vibrational modes of the interacting groups and the electronic spectra can be investigated using spectroscopic methods and quantum chemical calculations, providing insights into the compound's behavior in different environments .

科学研究应用

合成和结构性质

(E)-2-(2-甲氧基苯基)-3-苯基丙烯酸及其相关化合物一直是各种研究的对象,重点关注它们的合成和结构性质。已经实现了类似结构化合物的E和Z异构体的合成和分离,突显了对反应条件的仔细控制的重要性。例如,通过选择性酸化它们的钠盐,成功分离了3-(2,5-二甲氧基苯基)-2-(4-甲氧基苯基)丙烯酸的E和Z异构体,并通过X射线单晶衍射证实了它们的结构(Chenna et al., 2008)。此外,还研究了(E)-4-甲氧基肉桂酸的晶体结构,揭示了分子如何连接成环链,从而通过氢键和弱分子间相互作用形成三维网络结构(Yang et al., 2006)。

在生物活性化合物合成中的应用

与(E)-2-(2-甲氧基苯基)-3-苯基丙烯酸有结构关联的化合物也被用作生物活性化合物合成的前体。例如,从包括3-(4-甲氧基苯基)四氢吡喃酸在内的化合物制备的3-芳基四氢吡喃酸被用作vulpinic酸的前体,这是重要的蘑菇或地衣色素。这种合成涉及一系列反应,突显了这些化合物在复杂有机合成中的多功能性(Mallinger et al., 2009)。

在腐蚀抑制中的作用

类似于(E)-2-(2-甲氧基苯基)-3-苯基丙烯酸的衍生物在腐蚀抑制领域中有显著应用。新的α-氨基膦酸,与其结构相似,对在酸性溶液中的低碳钢腐蚀表现出显著的抑制效率。这突显了这些化合物在保护工业材料中的潜在应用(Djenane et al., 2019)。

对分子和晶体工程的贡献

研究还探讨了与(E)-2-(2-甲氧基苯基)-3-苯基丙烯酸密切相关的3-(4-硝基苯基)-2-苯基丙烯酸衍生物的晶体对称性的改变。这项工作对于开发具有特定光学性质的材料至关重要,并可能在光电子学等领域产生影响(Kuleshova et al., 2003)。

安全和危害

未来方向

属性

IUPAC Name |

(E)-2-(2-methoxyphenyl)-3-phenylprop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-15-10-6-5-9-13(15)14(16(17)18)11-12-7-3-2-4-8-12/h2-11H,1H3,(H,17,18)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHIYKYUBHWCPTK-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=CC2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C(=C\C2=CC=CC=C2)/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyphenyl)-3-phenylacrylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)